8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a molecular formula of C26H30O4. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen-4(1H)-one core substituted with a hexyl group and a 3,4,5-trimethoxybenzyl ether moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[c]chromen-4(1H)-one core, followed by the introduction of the hexyl group and the 3,4,5-trimethoxybenzyl ether moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl ether moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are of interest for the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signaling cascades or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-hexyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of the 3,4,5-trimethoxybenzyl ether moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H34O6 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
8-hexyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C28H34O6/c1-5-6-7-8-10-19-15-22-20-11-9-12-21(20)28(29)34-24(22)16-23(19)33-17-18-13-25(30-2)27(32-4)26(14-18)31-3/h13-16H,5-12,17H2,1-4H3 |
InChI Key |
XLHXUXNJMCNORM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.